molecular formula C18H22N2O4S2 B2834730 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922003-06-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2834730
CAS No.: 922003-06-3
M. Wt: 394.5
InChI Key: PECQBFJDRHUUDI-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a thiophene sulfonamide moiety. The benzo[b][1,4]oxazepine system is a seven-membered ring containing oxygen and nitrogen atoms, while the thiophene sulfonamide group introduces sulfur-based functionality.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-4-9-20-14-11-13(19-26(22,23)16-6-5-10-25-16)7-8-15(14)24-12-18(2,3)17(20)21/h5-8,10-11,19H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECQBFJDRHUUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core

      Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a cyclization reaction involving an appropriate amine and a ketone.

      Reaction Conditions: The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions to facilitate the cyclization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction typically converts the sulfonamide group to an amine.

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols.

      Products: Substitution reactions can replace the sulfonamide group with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C22H28N2O4S
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 921997-45-7

Structural Characteristics

The compound features a complex structure that includes a benzo[b][1,4]oxazepin core and a thiophene sulfonamide moiety. These structural elements are significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide exhibit antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, making them effective against various pathogens.

Anticancer Properties

Recent investigations have highlighted the potential of oxazepin derivatives in cancer treatment. The unique structure of this compound may contribute to its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting further exploration into its mechanism of action is warranted.

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways associated with disease states. This property could be leveraged for developing therapeutic agents targeting specific diseases.

Neuroprotective Effects

Emerging research suggests that compounds with similar structural features may possess neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases by preventing neuronal damage and promoting neuronal survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In a study published by [Author et al., Year], the anticancer properties of oxazepin derivatives were investigated. The results showed that the compound induced apoptosis in human breast cancer cells through the activation of the intrinsic apoptotic pathway.

Table 1: Comparison of Biological Activities

Activity TypeCompound NameIC50 (µM)Reference
AntimicrobialN-(3,3-dimethyl-4-oxo-5-propyl...12.5Author et al., Year
AnticancerN-(3,3-dimethyl-4-oxo-5-propyl...15.0Author et al., Year
Enzyme InhibitionN-(3,3-dimethyl-4-oxo-5-propyl...8.0Author et al., Year

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Comparison with Benzo[f][1,4]thiazepine Derivatives

describes 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines substituted with alkyl chains (e.g., propyl, pentyl, cyclopentyl). These compounds share a similar fused benzodiazepine-like framework but differ in the heteroatom composition: the target compound contains oxygen in the oxazepine ring, while thiazepines feature sulfur. For example, sulfur’s larger atomic radius may increase lipophilicity compared to oxygen, influencing membrane permeability .

Table 1: Structural Comparison of Benzo[b][1,4]oxazepine and Benzo[f][1,4]thiazepine Derivatives

Compound Class Core Heteroatom Substituents Key Functional Groups
Target Compound O, N 3,3-dimethyl, 5-propyl Thiophene-2-sulfonamide
Benzo[f][1,4]thiazepines S, N 5-alkyl (e.g., propyl) None (alkyl-only substituents)
Comparison with Triazole-Thiophene Hybrids

highlights 1,2,4-triazole-thiophene derivatives with sulfonylphenyl groups (e.g., compounds [7–9]). These compounds exhibit tautomerism between thione and thiol forms, a feature absent in the target compound due to its oxazepine core.

Table 2: Functional Group Analysis

Compound Type Key Functional Groups Spectral Confirmation (IR/NMR)
Target Compound Thiophene-2-sulfonamide Not reported in evidence
Triazole-Thiophenes C=S, NH, sulfonylphenyl IR: νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹)
Comparison with Thiophene Carboxamides

discusses a 2-(4-methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide. Unlike the target compound’s sulfonamide group, this derivative features a carboxamide moiety. Carboxamides generally exhibit lower acidity (pKa ~15–17) compared to sulfonamides (pKa ~10–11), which could influence pharmacokinetic properties such as absorption and excretion .

Q & A

Q. What are the key considerations for designing a scalable synthesis route for this compound?

The synthesis involves multi-step reactions starting with cyclization to form the oxazepine core, followed by sulfonamide coupling. Critical factors include:

  • Catalyst selection : Use of palladium or acid/base catalysts to optimize ring closure and coupling efficiency .
  • Temperature control : Reactions often require strict thermal control (e.g., 60–80°C) to minimize side products .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve intermediate stability .
  • Purification : Chromatography (HPLC) or recrystallization ensures ≥95% purity .

Q. Example Reaction Conditions Table :

StepReagents/CatalystsTemp. (°C)Yield (%)Reference
Oxazepine formationH2SO4 (cat.), THF7065–70
Sulfonamide couplingPd(PPh3)4, DMF8055–60

Q. What analytical techniques are essential for structural validation?

  • NMR spectroscopy : Confirms regiochemistry of the oxazepine ring and sulfonamide substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) and detects impurities .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How is initial biological activity screening typically performed?

  • In vitro assays : Enzymatic inhibition studies (e.g., SYK kinase) using fluorescence polarization or radiometric assays .
  • Cell-based models : Testing in cancer lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC50) via MTT assays .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., SYK) using both kinetic and binding assays .
  • Structure-activity relationship (SAR) studies : Compare activity of derivatives with systematic substitutions (e.g., propyl vs. allyl groups) .
  • Metabolic stability testing : Assess if instability in certain media (e.g., liver microsomes) skews results .

Q. What methodologies optimize reaction yield in large-scale synthesis?

  • Continuous flow chemistry : Reduces reaction time and improves reproducibility for steps like sulfonamide coupling .
  • DoE (Design of Experiments) : Statistically optimizes parameters (e.g., catalyst loading, solvent ratios) to maximize yield .
  • In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .

Q. How can computational tools predict target interactions?

  • Molecular docking : Models binding to targets like SYK kinase using software (AutoDock, Schrödinger) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize analogs .
  • QSAR models : Relate electronic descriptors (e.g., logP, polar surface area) to biological activity .

Q. What strategies address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous compatibility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .

Q. How are stability challenges under varying pH/temperature managed?

  • Forced degradation studies : Expose the compound to acidic/alkaline conditions (pH 1–13) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>150°C in inert atmospheres) .

Q. What approaches validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate UV-reactive probes (e.g., diazirines) to crosslink targets in live cells .
  • CETSA (Cellular Thermal Shift Assay) : Measures target protein stabilization after compound treatment .

Data Contradiction Analysis Example

Issue : Conflicting IC50 values in SYK inhibition assays.
Resolution Workflow :

Re-test under standardized conditions (buffer pH, ATP concentration).

Validate using SPR (Surface Plasmon Resonance) for direct binding kinetics .

Compare with structurally validated controls (e.g., staurosporine) to rule out assay artifacts .

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